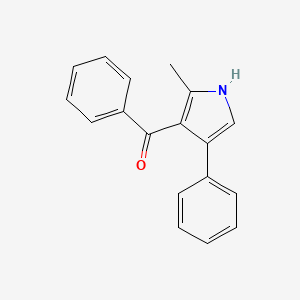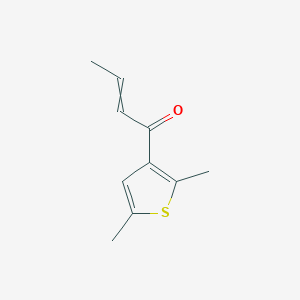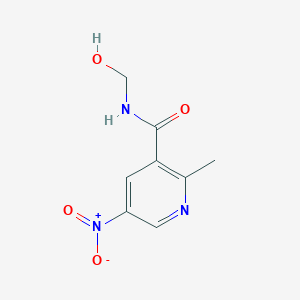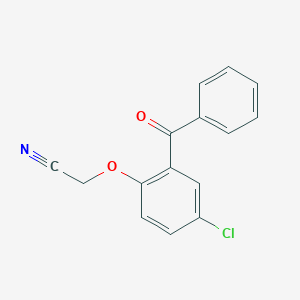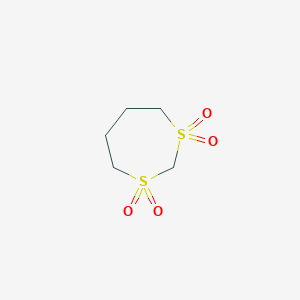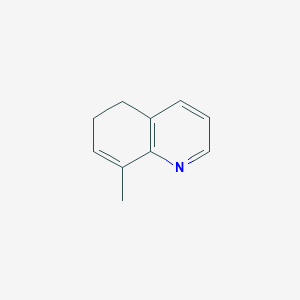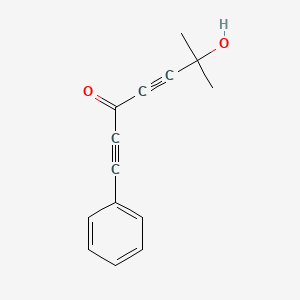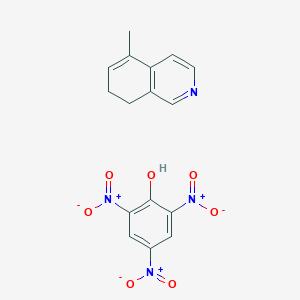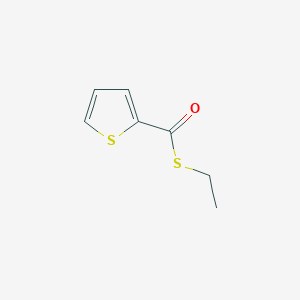
S-ethyl thiophene-2-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-ethyl thiophene-2-carbothioate: is a chemical compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-ethyl thiophene-2-carbothioate typically involves the condensation reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions. Another common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .
Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often employs large-scale condensation reactions using readily available starting materials. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: S-ethyl thiophene-2-carbothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Applications De Recherche Scientifique
Chemistry: S-ethyl thiophene-2-carbothioate is used as a building block in the synthesis of more complex thiophene derivatives. These derivatives have applications in organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) .
Biology and Medicine: Thiophene derivatives, including this compound, have shown potential as antimicrobial, anticancer, and anti-inflammatory agents. They are being investigated for their ability to inhibit various biological targets, including enzymes and receptors .
Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the development of insecticides. Their unique chemical properties make them suitable for various applications in material science .
Mécanisme D'action
The mechanism of action of S-ethyl thiophene-2-carbothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfur atom in the thiophene ring plays a crucial role in its reactivity and binding affinity. The compound can modulate biological pathways by inhibiting or activating specific targets, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
Thiophene: The parent compound with a simple five-membered ring containing a sulfur atom.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
Uniqueness: S-ethyl thiophene-2-carbothioate stands out due to its unique structural features, such as the presence of an ethyl group and a carbothioate moiety.
Propriétés
Numéro CAS |
59020-95-0 |
|---|---|
Formule moléculaire |
C7H8OS2 |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
S-ethyl thiophene-2-carbothioate |
InChI |
InChI=1S/C7H8OS2/c1-2-9-7(8)6-4-3-5-10-6/h3-5H,2H2,1H3 |
Clé InChI |
PDQHXYFSXUGXLE-UHFFFAOYSA-N |
SMILES canonique |
CCSC(=O)C1=CC=CS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


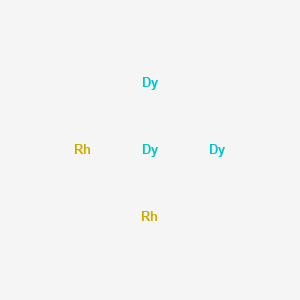
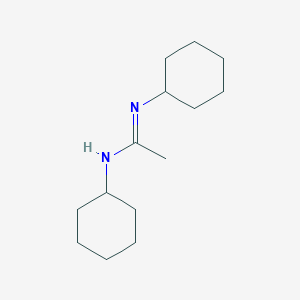

![9-[4-(Methanesulfonyl)phenyl]phenanthrene](/img/structure/B14621142.png)


